3-(2-Chloroethoxy)pyridine
Description
3-(2-Chloroethoxy)pyridine is a pyridine derivative featuring a 2-chloroethoxy substituent at the 3-position of the pyridine ring.
Properties
Molecular Formula |
C7H8ClNO |
|---|---|
Molecular Weight |
157.6 g/mol |
IUPAC Name |
3-(2-chloroethoxy)pyridine |
InChI |
InChI=1S/C7H8ClNO/c8-3-5-10-7-2-1-4-9-6-7/h1-2,4,6H,3,5H2 |
InChI Key |
PJLOVJGTMBWIGX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OCCCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural and synthetic features of 3-(2-Chloroethoxy)pyridine and its analogs:
Substituent Effects on Reactivity and Properties
- Chloro vs. In contrast, the chloroethoxy group in this compound offers a balance between reactivity and stability, favoring nucleophilic displacement reactions.
- Chlorophenoxy vs. Chloroethoxy: 3-(2-Chlorophenoxy)pyridine incorporates an aromatic phenoxy group, enhancing π-π stacking interactions in molecular recognition. Its synthesis yield of 85% highlights efficient coupling methodologies .
- Steric and Electronic Effects : Bulky substituents like benzyloxy groups (e.g., 3-(Benzyloxy)-2-(2-(benzyloxy)ethoxy)pyridine) reduce solubility but stabilize intermediates during multi-step syntheses .
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